molecular formula C6H6NaO2 B3049333 1,2-Benzenediol, sodium salt CAS No. 20244-21-7

1,2-Benzenediol, sodium salt

Cat. No.: B3049333
CAS No.: 20244-21-7
M. Wt: 133.10 g/mol
InChI Key: OQMUXQPCUBYTEB-UHFFFAOYSA-N
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Description

1,2-Benzenediol, sodium salt, also known as sodium catecholate, is an organic compound derived from catechol. Catechol, also known as 1,2-dihydroxybenzene, is a colorless compound that occurs naturally in trace amounts. It is an ortho isomer of the three isomeric benzenediols. The sodium salt form is often used in various chemical reactions and industrial applications due to its enhanced solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzenediol, sodium salt can be synthesized through the neutralization of catechol with sodium hydroxide. The reaction typically involves dissolving catechol in water and then adding a stoichiometric amount of sodium hydroxide to form the sodium salt. The reaction is as follows:

C6H4(OH)2+NaOHC6H4(ONa)(OH)+H2OC_6H_4(OH)_2 + NaOH \rightarrow C_6H_4(ONa)(OH) + H_2O C6​H4​(OH)2​+NaOH→C6​H4​(ONa)(OH)+H2​O

Industrial Production Methods

Industrial production of catechol, the precursor to this compound, can be achieved through several methods:

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediol, sodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1,2-benzoquinone.

    Reduction: It can be reduced back to catechol.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ferric chloride.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine or nitric acid.

Major Products

    Oxidation: 1,2-benzoquinone

    Reduction: Catechol

    Substitution: Various substituted catechols depending on the electrophile used.

Scientific Research Applications

1,2-Benzenediol, sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Benzenediol, sodium salt involves its ability to donate electrons due to the presence of hydroxyl groups. This makes it a good reducing agent and antioxidant. It can interact with various molecular targets, including enzymes and free radicals, to exert its effects. The pathways involved include redox reactions and enzyme inhibition .

Comparison with Similar Compounds

1,2-Benzenediol, sodium salt can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields.

Properties

CAS No.

20244-21-7

Molecular Formula

C6H6NaO2

Molecular Weight

133.10 g/mol

IUPAC Name

sodium;2-hydroxyphenolate

InChI

InChI=1S/C6H6O2.Na/c7-5-3-1-2-4-6(5)8;/h1-4,7-8H;

InChI Key

OQMUXQPCUBYTEB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)O)[O-].[Na+]

Canonical SMILES

C1=CC=C(C(=C1)O)O.[Na]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2-Benzenediol, sodium salt

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